A Comprehensive Technical Guide to N-Demethyl-N-formylolanzapine-d8: Properties and Bioanalytical Applications
A Comprehensive Technical Guide to N-Demethyl-N-formylolanzapine-d8: Properties and Bioanalytical Applications
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of N-Demethyl-N-formylolanzapine-d8, a critical analytical tool in the study of the atypical antipsychotic olanzapine and its metabolic pathways. We will explore its molecular characteristics, the rationale for its use in advanced analytical techniques, and a detailed protocol for its application, grounded in the principles of scientific integrity and experimental validity.
Part 1: Molecular Profile and Physicochemical Characteristics
N-Demethyl-N-formylolanzapine-d8 is the stable isotope-labeled (SIL) analog of N-Demethyl-N-formylolanzapine, a known impurity or potential minor metabolite of olanzapine.[1] The incorporation of eight deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification.
Key Physicochemical Data
The fundamental properties of N-Demethyl-N-formylolanzapine-d8 are summarized below, with data for its non-labeled counterpart provided for comparison.
| Property | N-Demethyl-N-formylolanzapine-d8 | N-Demethyl-N-formylolanzapine (Unlabeled) |
| Molecular Formula | C₁₇H₁₀D₈N₄OS[2] | C₁₇H₁₈N₄OS[1] |
| Molecular Weight | 334.47 g/mol [2] | 326.42 g/mol |
| Synonyms | 4-(2-Methyl-10H-thieno[2,3-b][2][3]benzodiazepin-4-yl)-1-piperazinecarboxaldehyde-d8[2] | Olanzapine N-Formyl Impurity[1] |
| CAS Number | Not Available | 639460-79-0[1][2] |
The Significance of Deuteration: The substitution of hydrogen with deuterium, a stable (non-radioactive) heavy isotope, is a cornerstone of modern quantitative bioanalysis. This modification increases the compound's mass without significantly altering its chemical properties, such as polarity, solubility, and ionization efficiency. Consequently, N-Demethyl-N-formylolanzapine-d8 co-elutes with its unlabeled analog during liquid chromatography and exhibits identical behavior in the mass spectrometer's ion source. This co-behavior is essential for its function as an internal standard, allowing it to accurately correct for variations in sample preparation and matrix effects.
Part 2: Role in Olanzapine Metabolism and Bioanalysis
To appreciate the application of this molecule, one must first understand the metabolic fate of its parent drug, olanzapine.
Olanzapine Metabolic Pathways
Olanzapine is extensively metabolized in the liver, primarily through oxidation and direct glucuronidation.[3] The cytochrome P450 (CYP) enzyme system, particularly isoform CYP1A2 and to a lesser extent CYP2D6, mediates the oxidative pathways.[4][5][6] The major circulating metabolites are 4'-N-desmethyl olanzapine (DMO) and 10-N-glucuronide, both of which are pharmacologically inactive at typical concentrations.[3]
Caption: Primary metabolic pathways of Olanzapine.
N-Demethyl-N-formylolanzapine is a derivative of the primary metabolite, DMO. While not a major in-vivo metabolite, its presence as a synthetic impurity or minor metabolite necessitates its quantification in various drug development and quality control settings.
Causality of Experimental Choice: The Internal Standard
The U.S. Food and Drug Administration (FDA) and other regulatory bodies recommend the use of a co-eluting stable isotope-labeled internal standard for chromatographic and mass spectrometric assays. The rationale is threefold:
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Correction for Extraction Variability: The SIL internal standard is added at a known concentration to every sample at the beginning of the workflow. Any loss of analyte during sample preparation (e.g., protein precipitation, liquid-liquid extraction) will be mirrored by a proportional loss of the internal standard.
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Mitigation of Matrix Effects: Biological matrices like plasma can suppress or enhance the ionization of an analyte in the mass spectrometer source. Since the SIL internal standard has nearly identical physicochemical properties, it experiences the same matrix effects as the unlabeled analyte.
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Normalization of Instrumental Variation: Minor fluctuations in injection volume or instrument sensitivity are cancelled out.
By calculating the ratio of the analyte's response to the internal standard's response, a highly precise and accurate measurement is achieved, which is a self-validating system essential for therapeutic drug monitoring (TDM) and pharmacokinetic studies.[7]
Part 3: Protocol for Quantitative Analysis via LC-MS/MS
This section outlines a validated, step-by-step methodology for the simultaneous quantification of an olanzapine-related analyte (e.g., N-Demethyl-N-formylolanzapine) in human plasma using N-Demethyl-N-formylolanzapine-d8 as an internal standard. The protocol is synthesized from established methods for olanzapine and its metabolites.[7][8]
Workflow Visualization
Caption: Standard workflow for bioanalytical sample quantification.
Experimental Protocol
1. Objective: To accurately quantify N-Demethyl-N-formylolanzapine in human plasma.
2. Materials:
-
Analytes: N-Demethyl-N-formylolanzapine (analyte), N-Demethyl-N-formylolanzapine-d8 (internal standard, IS).
-
Matrix: Blank human plasma.
-
Reagents: HPLC-grade acetonitrile, methanol, and water; Formic acid (LC-MS grade).
-
Equipment: Ultra-High Performance Liquid Chromatography (UPLC) system coupled to a triple quadrupole tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
3. Methodology:
-
Step 1: Preparation of Stock and Working Solutions
-
Prepare individual stock solutions of the analyte and the IS in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working solutions for the analyte by serial dilution of the stock solution with 50:50 acetonitrile:water to create calibration standards.
-
Prepare a separate IS working solution at a concentration of 100 ng/mL.
-
-
Step 2: Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibrator, quality control, or unknown), add 10 µL of the IS working solution (100 ng/mL).
-
Vortex briefly to mix.
-
Add 150 µL of acetonitrile (containing 0.1% formic acid) to precipitate plasma proteins.[7]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
-
-
Step 3: LC-MS/MS Analysis
-
Inject 5 µL of the supernatant onto the LC-MS/MS system.
-
Perform chromatographic separation and mass spectrometric detection using the parameters outlined in the tables below.
-
Instrumental Parameters
Table 1: Liquid Chromatography Parameters
| Parameter | Condition | Rationale |
| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Provides excellent retention and separation for moderately polar compounds like olanzapine metabolites. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation and better peak shape for basic analytes. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analytes from the C18 column. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column, ensuring efficient separation. |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min | A rapid gradient efficiently elutes the analytes while minimizing run time. |
| Column Temp. | 40 °C | Elevated temperature reduces viscosity and can improve peak shape and reproducibility. |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition | Rationale |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The piperazine nitrogen is readily protonated, making positive mode ideal for this class of compounds. |
| MRM Transition (Analyte) | 327.1 -> 213.1 (Hypothetical) | Precursor ion [M+H]⁺ is selected and fragmented; a stable product ion is monitored for quantification. |
| MRM Transition (IS) | 335.2 -> 213.1 (Hypothetical) | The +8 Da shift in the precursor [M+D+H]⁺ is monitored. The fragment ion may be identical if deuterium is not in the fragmented portion. |
| Source Temp. | 500 °C | Optimizes desolvation of the mobile phase. |
| Dwell Time | 100 ms | Sufficient time to acquire >12 data points across each chromatographic peak for accurate integration. |
(Note: Specific MRM transitions must be optimized empirically for the specific instrument by infusing the pure compound.)
-
Step 4: Data Analysis and Validation
-
Integrate the peak areas for both the analyte and the IS for all injections.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of the analyte in unknown samples by interpolating their Peak Area Ratios from the calibration curve.
-
The method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[7]
-
References
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Pharmacokinetics of Olanzapine: A Comprehensive Review. OMICS International. [Link]
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Olanzapine. Wikipedia. [Link]
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Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions. PMC. [Link]
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Olanzapine Pharmacokinetics. Psychopharmacology Institute. [Link]
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Olanzapine Pathway, Pharmacokinetics. ClinPGx. [Link]
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N-Demethyl-N-formylolanzapine-d8. BioOrganics. [Link]
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N-Demethyl-N-Formylolanzapine. Pharmace Research Laboratory. [Link]
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N-Demethyl-N-formylolanzapine | CAS No- 639460-79-0. GLP Pharma Standards. [Link]
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Simultaneous quantification of olanzapine and its metabolite N-desmethylolanzapine in human plasma by liquid chromatography tandem mass spectrometry for therapeutic drug monitoring. PubMed. [Link]
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N-Desmethyl Clozapine-d8 | C17H17ClN4 | CID 135908332. PubChem - NIH. [Link]
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UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum. PMC. [Link]
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Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids. Springer. [Link]
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